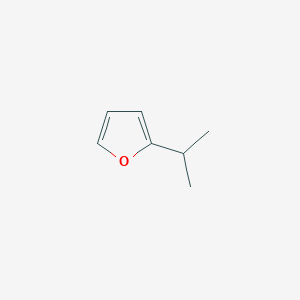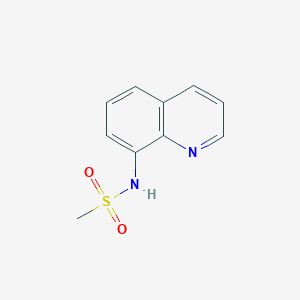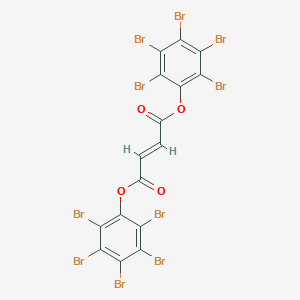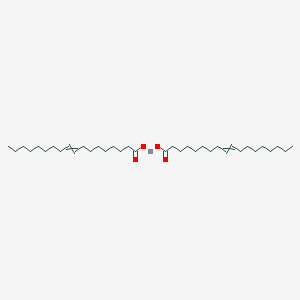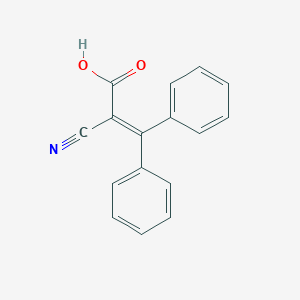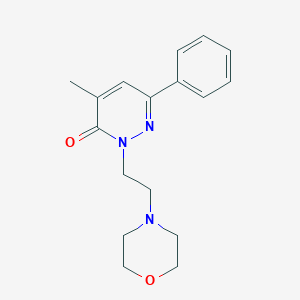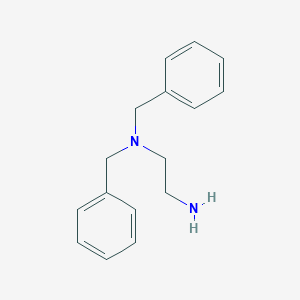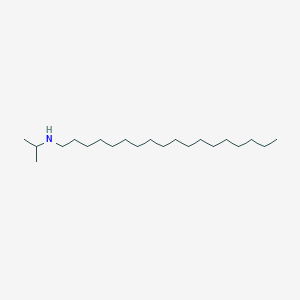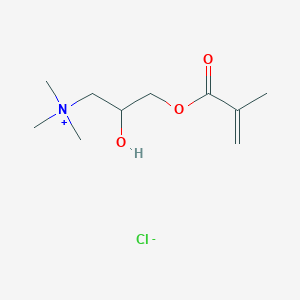
Cyclobuxidine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobuxidine F is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of cyclohexylamines and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Cyclobuxidine F is not fully understood, but it is believed to act on the central nervous system. It has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to have an impact on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. It has also been found to have an impact on the levels of glutamate, which is involved in learning and memory. This compound has been shown to have a positive effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobuxidine F has several advantages for lab experiments. It has a low toxicity profile and can be used in combination with other drugs to enhance their efficacy. It has also been found to have a high degree of purity, which makes it suitable for use in biochemical assays. However, there are also limitations to the use of this compound in lab experiments. It is relatively expensive, and the synthesis method is complex, which can limit its availability.
Orientations Futures
There are several future directions for the study of Cyclobuxidine F. One area of research is the development of new synthetic methods to increase the yield and purity of the compound. Another area of research is the investigation of its therapeutic potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. There is also a need for more studies to investigate the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders. Its unique biochemical and physiological effects make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of Cyclobuxidine F involves a series of chemical reactions starting from cyclohexanone. The key steps involve the reduction of cyclohexanone to cyclohexanol followed by the reaction with hydroxylamine to form cyclohexanone oxime. This is then cyclized to form this compound. The yield of this process is relatively high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
Cyclobuxidine F has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have a low toxicity profile and can be used in combination with other drugs to enhance their efficacy.
Propriétés
Numéro CAS |
14155-69-2 |
|---|---|
Formule moléculaire |
C26H46N2O2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C26H46N2O2/c1-16(28(5)6)21-17(30)13-24(4)19-8-7-18-22(2,15-29)20(27)9-10-25(18)14-26(19,25)12-11-23(21,24)3/h16-21,29-30H,7-15,27H2,1-6H3/t16-,17+,18-,19-,20-,21-,22-,23+,24-,25+,26-/m0/s1 |
Clé InChI |
NRLDULXFOAMEBL-UPNLIFCTSA-N |
SMILES isomérique |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)CO)N)C)C)O)N(C)C |
SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C |
SMILES canonique |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



